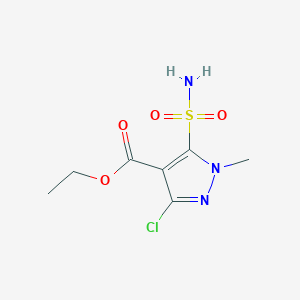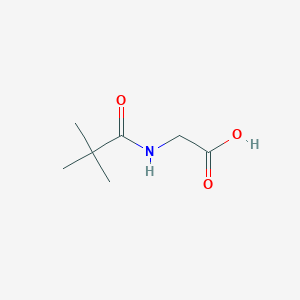
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide, also known as AAPH, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. AAPH is a water-soluble compound that is commonly used in biochemical and physiological experiments. It has been found to have a variety of applications in the field of scientific research, including its use as a radical initiator, an antioxidant, and a probe for measuring the antioxidant capacity of biological fluids.
Mechanism Of Action
The mechanism of action of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide involves the formation of free radicals through the cleavage of the N-N bond in the molecule. These free radicals can then react with other molecules, leading to oxidative stress and damage to cellular components. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been found to be particularly effective in inducing lipid peroxidation, a process that can lead to cellular damage and disease.
Biochemical And Physiological Effects
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and damage to cellular components, leading to cell death and disease. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has also been found to have antioxidant properties, which can help to protect cells from oxidative stress and damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide in lab experiments is its ability to generate free radicals in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular components and to evaluate the antioxidant properties of various compounds. However, one limitation of using (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide is that it can be difficult to control the rate of free radical formation, which can lead to variability in experimental results.
Future Directions
There are several future directions for research involving (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide. One area of interest is the development of new methods for controlling the rate of free radical formation, which could help to reduce variability in experimental results. Another area of interest is the investigation of the role of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide in disease processes, particularly in the context of oxidative stress and cellular damage. Additionally, there is potential for the development of new compounds based on the structure of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide, which could have applications in the treatment of diseases related to oxidative stress.
Synthesis Methods
The synthesis of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide can be achieved through a variety of methods, including the reaction of N-phenylbenzamide with ethylenediamine and subsequent reaction with bromomethane. This method has been found to be efficient and cost-effective, providing high yields of (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide.
Scientific Research Applications
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has been used extensively in scientific research, particularly in the field of oxidative stress. It is commonly used as a radical initiator in experiments designed to measure the antioxidant capacity of biological fluids. (2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide has also been found to have applications in the study of lipid peroxidation and in the evaluation of the antioxidant properties of various compounds.
properties
CAS RN |
100773-63-5 |
|---|---|
Product Name |
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide |
Molecular Formula |
C20H28BrN3O |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(N-(4-aminobenzoyl)anilino)ethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C20H27N3O.BrH/c1-4-23(3,5-2)16-15-22(19-9-7-6-8-10-19)20(24)17-11-13-18(21)14-12-17;/h6-14H,4-5,15-16H2,1-3H3,(H-,21,24);1H |
InChI Key |
FOIGSPSSZBCGFP-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
Canonical SMILES |
CC[N+](C)(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Br-] |
synonyms |
(2-(p-Amino-N-phenylbenzamido)ethyl)diethylmethylammonium bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



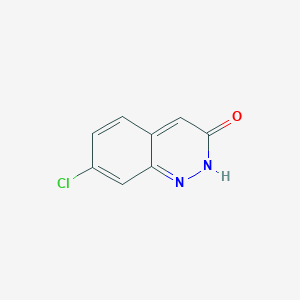

![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
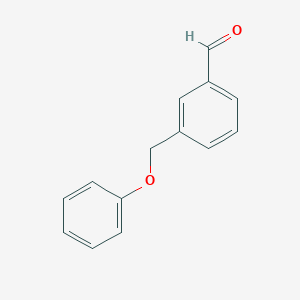
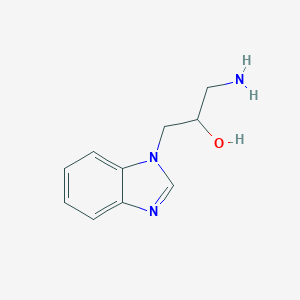
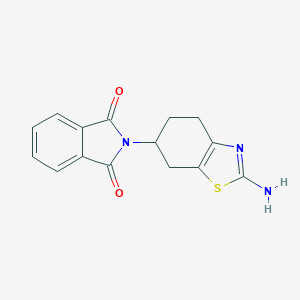

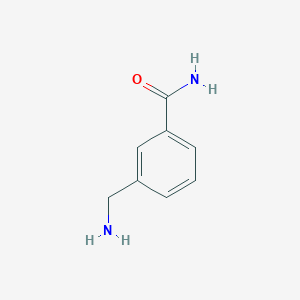

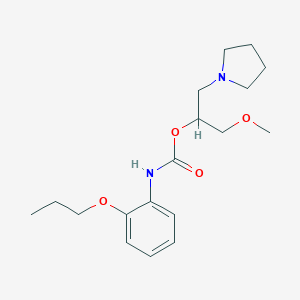
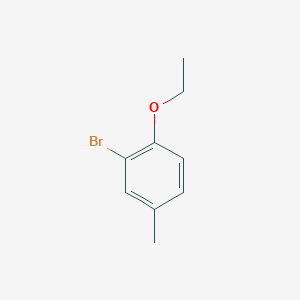
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
